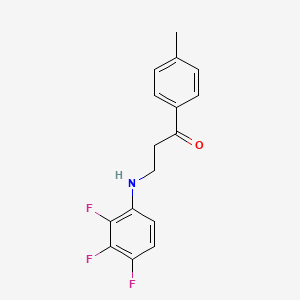

1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is an organic compound that belongs to the class of ketones It features a propanone backbone substituted with a 4-methylphenyl group and a 2,3,4-trifluoroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone typically involves the following steps:

Formation of the Propanone Backbone: This can be achieved through the reaction of a suitable precursor, such as 1-bromo-3-chloropropane, with a base to form the propanone backbone.

Substitution with 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an aluminum chloride catalyst.

Introduction of 2,3,4-Trifluoroanilino Group: The final step involves the nucleophilic substitution of the trifluoroaniline onto the propanone backbone, typically using a strong base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Exploration of its pharmacological properties for drug development.

Industry: Use in the production of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing metabolic pathways or cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-2-propanone: Similar structure but with different substitution patterns.

1-(4-Methylphenyl)-3-(2,3,4-difluoroanilino)-1-propanone: Differing by the number of fluorine atoms.

1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-butanone: Variation in the length of the carbon chain.

Uniqueness

1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of trifluoromethyl groups can significantly alter the compound’s electronic properties, making it distinct from similar compounds.

Biological Activity

1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone, commonly referred to as a trifluoromethyl ketone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of trifluoromethyl and methylphenyl groups, suggests diverse interactions with biological targets. This article aims to explore the biological activity of this compound through an examination of relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a propanone backbone with a methylphenyl group and a trifluoroaniline moiety attached.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of trifluoromethyl ketones have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that related compounds effectively induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of trifluoromethyl-containing compounds. A case study involving derivatives similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Research focusing on the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) revealed that trifluoromethyl ketones can inhibit these enzymes effectively, suggesting potential applications in anti-inflammatory therapies .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of trifluoromethyl ketones and tested their anticancer activity against various cancer cell lines. The compound this compound was noted for its ability to induce apoptosis in MCF-7 cells with an IC50 value of 12 µM .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several trifluoromethyl-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against both bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50/MIC Value | Reference |

|---|---|---|---|

| This compound | Anticancer | 12 µM | |

| Trifluoromethyl ketone derivative A | Antimicrobial | 8 µg/mL | |

| Trifluoromethyl ketone derivative B | COX Inhibition | IC50 = 15 µM |

Table 2: Enzyme Inhibition Studies

Properties

IUPAC Name |

1-(4-methylphenyl)-3-(2,3,4-trifluoroanilino)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO/c1-10-2-4-11(5-3-10)14(21)8-9-20-13-7-6-12(17)15(18)16(13)19/h2-7,20H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAETYRKOMOCPTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCNC2=C(C(=C(C=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.